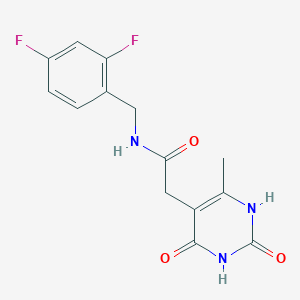

N-(2,4-difluorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N3O3/c1-7-10(13(21)19-14(22)18-7)5-12(20)17-6-8-2-3-9(15)4-11(8)16/h2-4H,5-6H2,1H3,(H,17,20)(H2,18,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOQXBCDYONUIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of 433.41 g/mol. It features a difluorobenzyl group attached to a tetrahydropyrimidine derivative, which is known for various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 433.41 g/mol |

| CAS Number | 1335210-35-9 |

| Boiling Point | Not available |

| LogP (octanol-water partition) | Not available |

Biological Activity Overview

Research into the biological activity of this compound reveals a range of potential therapeutic effects, particularly in anti-cancer and anti-inflammatory contexts.

Anticancer Activity

In vitro studies have shown that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell growth.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models. Notably:

- Model Used : Rat adjuvant arthritis model.

- ED50 : The effective dose was found to be significantly lower than traditional NSAIDs, suggesting a favorable safety profile.

Case Studies and Research Findings

- Synthesis and Evaluation : A series of derivatives were synthesized based on the core structure of this compound. The most promising derivatives showed enhanced biological activity compared to the parent compound.

-

Mechanism of Action : Studies have suggested that the compound may exert its effects through multiple pathways:

- Induction of apoptosis in cancer cells.

- Modulation of inflammatory pathways by inhibiting NF-kB activation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-difluorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide?

- Methodology :

- Step 1 : Condensation of intermediates (e.g., tetrahydropyrimidinone derivatives) with chloroacetylated precursors in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Stir at room temperature until completion, monitored via TLC .

- Step 2 : Purification by precipitation in water or chromatographic techniques (e.g., silica gel chromatography) to isolate the final product .

- Key Reagents : DMF, K₂CO₃, and chloroacetylated intermediates .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., difluorobenzyl protons, pyrimidinone carbonyl groups) .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Screening Strategies :

- Enzyme Inhibition : Test against kinases or hydrolases using fluorogenic substrates (structural analogs show kinase inhibition ).

- Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay), noting structural similarities to thiazolidinediones with hypoglycemic activity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Strategies :

- Solvent Optimization : Replace DMF with acetonitrile or dichloromethane to reduce side reactions .

- Catalyst Screening : Test bases like triethylamine or sodium hydride to improve nucleophilic substitution efficiency .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Troubleshooting :

- 2D NMR (COSY, HSQC) : Differentiate between diastereomers or tautomeric forms .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structure .

- Isotopic Labeling : Trace reaction intermediates using deuterated solvents .

Q. What computational methods predict its interaction with biological targets?

- Modeling Approaches :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (similar to pyrrolo[3,2-d]pyrimidinone derivatives ).

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How does the compound’s stability vary under physiological conditions?

- Stability Studies :

- pH-Dependent Degradation : Incubate in buffers (pH 1–9) and monitor decomposition via HPLC .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. What strategies guide the design of analogs for structure-activity relationship (SAR) studies?

- SAR Development :

- Substituent Modification : Replace difluorobenzyl with chlorophenyl or methoxy groups to assess electronic effects .

- Scaffold Hopping : Synthesize pyrido[3,2-d]pyrimidinone or thieno[2,3-d]pyrimidine analogs to compare bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.